1,2-Bis[(2R,5R)-2,5-dimethylphospholano]benzene(cyclooctadiene)rhodium(I) trifluoromethanesulfonate
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Overview
Description
1,2-Bis[(2R,5R)-2,5-dimethylphospholano]benzene(cyclooctadiene)rhodium(I) trifluoromethanesulfonate is a complex cationic rhodium(I) compound known for its catalytic activities and unique structural properties. Its synthesis involves optically active components and has been studied in various contexts, including organometallic chemistry and catalysis.
Synthesis Analysis
This compound is synthesized through complexation reactions involving rhodium(I) with specific ligands. For instance, a study by Cadierno et al. (2010) details the synthesis of cationic rhodium(I) complexes with similar ligands and their catalytic activities (Cadierno et al., 2010).
Molecular Structure Analysis
The molecular structure of such compounds is confirmed using techniques like single-crystal X-ray diffraction. The structural determination reveals insights into the stereochemistry and coordination environment of rhodium centers.
Chemical Reactions and Properties
These rhodium(I) complexes are known for their catalytic properties, particularly in reactions like hydrosilylation and hydrogenation. Their unique ligand frameworks contribute to their high reactivity and selectivity in various organic transformations.
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystal structure, are characterized using spectroscopic methods and crystallography. These properties are crucial for understanding the stability and handling of the compound.
Chemical Properties Analysis
The chemical properties, such as redox behavior, are investigated through electrochemical measurements. Studies like those conducted by Sasaki et al. (1999) on related compounds provide insights into the redox properties and electronic structure of these rhodium(I) complexes (Sasaki, Tanabe, & Yoshifuji, 1999).
Scientific Research Applications
Catalytic Non-Enzymatic Kinetic Resolution
Catalytic non-enzymatic kinetic resolution (KR) is an important area in asymmetric synthesis, where chiral catalysts play a crucial role in achieving high enantioselectivity and yield. These processes are vital for the synthesis of enantiopure compounds, which are often required in pharmaceuticals and other high-value chemical products. The advancements in chiral catalyst development have led to highly efficient synthetic strategies for resolving racemic mixtures of compounds, underscoring the importance of ligands similar to 1,2-Bis[(2R,5R)-2,5-dimethylphospholano]benzene(cyclooctadiene)rhodium(I) trifluoromethanesulfonate in modern organic synthesis (Pellissier, 2011).
Methylene-Linked Liquid Crystal Dimers and the Twist-Bend Nematic Phase
The study of methylene-linked liquid crystal dimers, such as the one explored by Henderson and Imrie (2011), demonstrates the diverse applications of organometallic compounds in materials science. While not directly related to the rhodium(I) compound , this research illustrates the potential of organometallic complexes in designing materials with unique properties, such as liquid crystals exhibiting novel mesophases (Henderson & Imrie, 2011).
Trifluoromethanesulfonic Acid in Organic Synthesis
The use of trifluoromethanesulfonic acid in organic synthesis, as reviewed by Kazakova and Vasilyev (2017), highlights the significance of fluorinated compounds and their derivatives in promoting various chemical transformations. This review emphasizes the versatility of such compounds in facilitating reactions, including the formation of carbon-carbon and carbon-heteroatom bonds, which are foundational in organic synthesis and could be relevant to the catalytic activities of complexes involving rhodium(I) and similar metals (Kazakova & Vasilyev, 2017).
Safety And Hazards
properties
IUPAC Name |
(1Z,5Z)-cycloocta-1,5-diene;(2R,5R)-1-[2-[(2R,5R)-2,5-dimethylphospholan-1-yl]phenyl]-2,5-dimethylphospholane;rhodium;trifluoromethanesulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28P2.C8H12.CHF3O3S.Rh/c1-13-9-10-14(2)19(13)17-7-5-6-8-18(17)20-15(3)11-12-16(20)4;1-2-4-6-8-7-5-3-1;2-1(3,4)8(5,6)7;/h5-8,13-16H,9-12H2,1-4H3;1-2,7-8H,3-6H2;(H,5,6,7);/p-1/b;2-1-,8-7-;;/t13-,14-,15-,16-;;;/m1.../s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFNBCEIZBZROGX-MYDVBLLJSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(P1C2=CC=CC=C2P3C(CCC3C)C)C.C1CC=CCCC=C1.C(F)(F)(F)S(=O)(=O)[O-].[Rh] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1P([C@@H](CC1)C)C2=CC=CC=C2P3[C@@H](CC[C@H]3C)C.C1/C=C\CC/C=C\C1.C(S(=O)(=O)[O-])(F)(F)F.[Rh] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H40F3O3P2RhS- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50450298 |
Source
|
Record name | 1,2-Bis[(2R,5R)-2,5-dimethylphospholano]benzene(cyclooctadiene)rhodium(I) trifluoromethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50450298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
666.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Bis[(2R,5R)-2,5-dimethylphospholano]benzene(cyclooctadiene)rhodium(I) trifluoromethanesulfonate | |
CAS RN |
187682-63-9 |
Source
|
Record name | 1,2-Bis[(2R,5R)-2,5-dimethylphospholano]benzene(cyclooctadiene)rhodium(I) trifluoromethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50450298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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